molecular formula C7H10N2O B141305 3-Amino-5,6-dimethylpyridin-2(1H)-one CAS No. 139549-03-4

3-Amino-5,6-dimethylpyridin-2(1H)-one

Cat. No. B141305
M. Wt: 138.17 g/mol
InChI Key: WDEQCYHQWHIIFZ-UHFFFAOYSA-N
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Description

3-Amino-5,6-dimethylpyridin-2(1H)-one is a compound that belongs to the class of organic compounds known as pyridinones. Pyridinones are compounds containing a pyridine ring that bears a ketone.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a novel compound with a similar structure, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was synthesized via a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine with a high yield of 90% . Another related synthesis involved the preparation of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives through the reaction of primary amines with a specific chromene-carbonitrile compound .

Molecular Structure Analysis

The crystal structure of a related compound, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was determined using X-ray single crystal diffraction techniques. It crystallizes in the triclinic space group P-1 with specific unit-cell parameters . The X-ray structures of other related compounds, such as 4-(hexylamino)-5H-chromeno[3.4-c]pyridin-5-one, have also been reported .

Chemical Reactions Analysis

The chemical reactions involving pyridinones typically include interactions with other molecules. For example, the compound mentioned above was screened for its antioxidant activity and its ability to interact with double-stranded DNA (dsDNA). The binding to dsDNA was characterized as minor groove binding, and the binding strength was quantified .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinones depend on their specific substituents. The compound 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one was characterized by various techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis) spectroscopy, and X-ray diffraction. Theoretical studies using hybrid functional B3LYP 6-311G (d, p) basis set were used to detail the structural and electronic properties . The molecular docking calculations suggested that the compound-DNA complex is stabilized by several hydrogen bonds and Pi-alkyl interactions .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of "3-Amino-5,6-dimethylpyridin-2(1H)-one" derivatives have been a subject of interest for developing potential drug candidates and understanding their interaction with biological systems. For example, the synthesis of 3-substituted 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones through cyclocondensation and their selective S-alkylation under phase transfer conditions highlight the compound's versatility in chemical transformations (Dave & Patel, 2001). Similarly, studies on the complexation and hydrogen bonding capabilities of related heterocyclic ureas emphasize the structural and functional diversity achievable with these compounds (Corbin et al., 2001).

Molecular Docking and Drug Discovery

Investigations into the potential of "3-Amino-5,6-dimethylpyridin-2(1H)-one" derivatives for drug discovery have included exploration of their experimental and theoretical properties. For instance, the compound's ability to interact with DNA and its antioxidant activities have been examined, suggesting its utility in pharmacological applications (Yılmaz et al., 2020). Additionally, the development of a kinase-focused library based on the 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold indicates its potential as a versatile platform for creating kinase inhibitors (Smyth et al., 2010).

Photophysical and DNA Binding Properties

The photophysical properties and DNA binding capabilities of "3-Amino-5,6-dimethylpyridin-2(1H)-one" derivatives have been explored, demonstrating the compound's relevance in biochemical studies. Research on cationic pyridinium-based 4-amino-1,8-naphthalimide derivatives, for example, reveals significant insights into their interaction with DNA, offering potential applications in nucleic acid research and as spectroscopic probes (Banerjee et al., 2013).

properties

IUPAC Name

3-amino-5,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-3-6(8)7(10)9-5(4)2/h3H,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEQCYHQWHIIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287781
Record name 3-Amino-5,6-dimethyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5,6-dimethyl-2(1H)-pyridinone

CAS RN

139549-03-4
Record name 3-Amino-5,6-dimethyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139549-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5,6-dimethyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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